Scaffold Comparison: Tetrahydropyrazolo[1,5-a]pyrazine Core vs. Pyrazolo[1,5-a]pyrazine in ATR Inhibition
The tetrahydropyrazolo[1,5-a]pyrazine scaffold, of which the target compound is an unsubstituted 2-ethyl variant, was identified through a saturation strategy aimed at improving selectivity and physicochemical properties relative to the unsaturated pyrazolo[1,5-a]pyrazine HTS hit. This class-level differentiation is critical: the saturated tetrahydropyrazolo[1,5-a]pyrazine series demonstrated highly potent and selective ATR inhibition, whereas the unsaturated pyrazolo[1,5-a]pyrazine scaffold exhibited inferior selectivity profiles that necessitated the saturation strategy .
| Evidence Dimension | Scaffold-driven selectivity for ATR kinase inhibition |
|---|---|
| Target Compound Data | Tetrahydropyrazolo[1,5-a]pyrazine scaffold (including 2-ethyl variant) - Highly potent and selective ATR inhibition |
| Comparator Or Baseline | Unsaturated pyrazolo[1,5-a]pyrazine scaffold - Inferior selectivity profile prompting saturation strategy |
| Quantified Difference | Not quantified in source; qualitative class-level improvement in selectivity and physicochemical properties |
| Conditions | Structure-based drug design using PI3Kα mutants as ATR crystal structure surrogates; medicinal chemistry SAR evaluation |
Why This Matters
This class-level differentiation establishes the tetrahydropyrazolo[1,5-a]pyrazine scaffold as a superior starting point for ATR inhibitor development compared to the unsaturated pyrazolo[1,5-a]pyrazine core.
